molecular formula C34H36BF4NO6 B1436998 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate CAS No. 1965330-59-9

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Cat. No.: B1436998
CAS No.: 1965330-59-9
M. Wt: 641.5 g/mol
InChI Key: DNLLZEBRIYLUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is a complex organic compound known for its robust photocatalytic properties. It is an acridinium-based photocatalyst, which means it can facilitate chemical reactions upon exposure to light. This compound is particularly noted for its high chemical stability and attenuated redox potential, making it a valuable tool in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate typically involves multiple steps, starting with the preparation of the acridinium core. The process includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:

    Chemistry: Used as a photocatalyst in organic synthesis to facilitate various chemical reactions.

    Biology: Employed in photodynamic therapy for its ability to generate reactive oxygen species upon light activation.

    Medicine: Investigated for its potential use in cancer treatment due to its photodynamic properties.

    Industry: Utilized in the development of light-sensitive materials and coatings.

Mechanism of Action

The mechanism of action of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate involves the absorption of light, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • **9-Mesityl-

Properties

IUPAC Name

10-(3,5-dimethoxyphenyl)-1,3,6,8-tetramethoxy-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36NO6.BF4/c1-19-10-20(2)31(21(3)11-19)34-32-27(15-25(38-6)17-29(32)40-8)35(22-12-23(36-4)14-24(13-22)37-5)28-16-26(39-7)18-30(41-9)33(28)34;2-1(3,4)5/h10-18H,1-9H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLLZEBRIYLUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC(=CC(=C5)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36BF4NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.